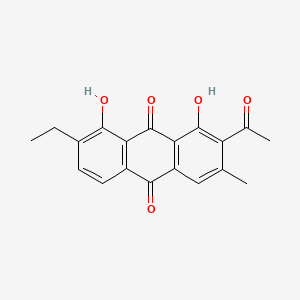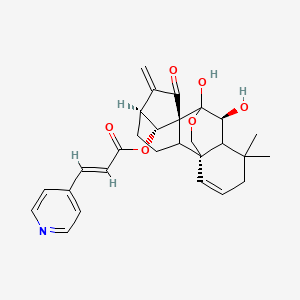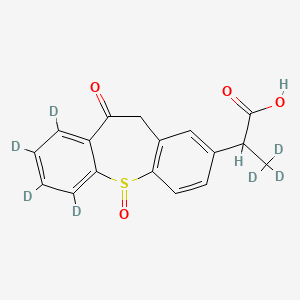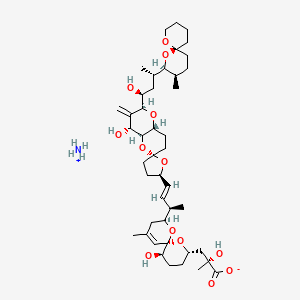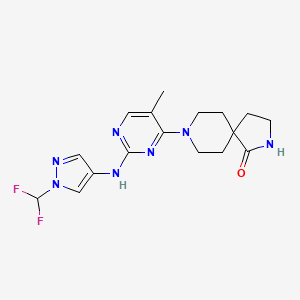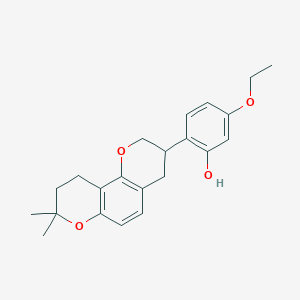![molecular formula C14H11FN2O2 B12424471 Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate](/img/structure/B12424471.png)
Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The incorporation of a fluorine atom and an ethyl ester group into the pyrroloquinoxaline structure enhances its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reductive cyclization of ethyl quinoxalin-2-ylpyruvate in the presence of copper chromite at high temperatures . This method yields perhydropyrrolo[1,2-a]quinoxalines, which can be further modified to introduce the fluorine atom and the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of quinoxaline-4-carboxylic acid derivatives.
Reduction: Formation of reduced pyrroloquinoxaline derivatives.
Substitution: Formation of substituted pyrroloquinoxaline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic applications in treating infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties.
Mecanismo De Acción
The mechanism of action of ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, causing DNA damage and inhibiting DNA replication. This leads to the induction of apoptosis in cancer cells. Additionally, the presence of the fluorine atom enhances the compound’s ability to form hydrogen bonds with biological targets, increasing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Olaquindox: A quinoxaline derivative used as an antibiotic.
Echinomycin: A quinoxaline antibiotic with anticancer properties.
Atinoleutin: A quinoxaline derivative with antimicrobial activity.
Levomycin: A quinoxaline antibiotic.
Carbadox: A quinoxaline antibiotic used in veterinary medicine.
Uniqueness
Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate is unique due to the presence of the fluorine atom and the ethyl ester group, which enhance its chemical stability and biological activity. The incorporation of these functional groups distinguishes it from other quinoxaline derivatives and contributes to its potential as a versatile compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C14H11FN2O2 |
|---|---|
Peso molecular |
258.25 g/mol |
Nombre IUPAC |
ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate |
InChI |
InChI=1S/C14H11FN2O2/c1-2-19-14(18)13-12-4-3-7-17(12)11-6-5-9(15)8-10(11)16-13/h3-8H,2H2,1H3 |
Clave InChI |
KYHFPPILMCEBAP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC2=C(C=CC(=C2)F)N3C1=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride](/img/structure/B12424398.png)
